6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
Overview
Description
6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2S2 and its molecular weight is 274.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Biological Activity
6-Methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride (CAS No. 2034156-63-1) is a compound belonging to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₅ClN₂S₂
- Molecular Weight : 274.83 g/mol
- Boiling Point : Not specified
- Storage Conditions : Standard laboratory conditions
Antimicrobial Properties
Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. A review of related compounds indicates that derivatives with similar structures exhibit potent effects against various pathogens:
- Antibacterial Activity : Compounds with a benzothiazole core have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .
- Antifungal Activity : Similar derivatives have been effective against fungi, including Candida albicans .
Antitumor Activity
Research indicates that benzothiazole derivatives can inhibit tumor growth through various mechanisms. For example, compounds have been reported to act as inhibitors of heat shock protein 90 (HSP90), which is crucial for cancer cell survival . Specific studies highlight that certain thiazole derivatives possess significant cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
Enzyme Inhibition
The compound may also function as a mechanism-based inhibitor for several enzymes:
- Monoamine Oxidase (MAO) : Inhibition of MAO can influence neurotransmitter levels, potentially aiding in the treatment of depression and anxiety disorders.
- Acyl Coenzyme A Cholesterol Acyltransferase (ACAT) : This inhibition may contribute to lowering cholesterol levels, indicating a role in cardiovascular health .
The biological activity of this compound is likely mediated through multiple pathways:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial cells leading to cell death.
- Membrane Disruption : Alters membrane integrity in pathogens.
- Cell Cycle Arrest : Interferes with cellular processes in cancer cells.
Case Studies
- Antimicrobial Efficacy Study :
- Cancer Cell Line Testing :
Properties
IUPAC Name |
6-methyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S2.ClH/c1-8-3-4-9-10(7-8)15-11(12)13(9)5-6-14-2;/h3-4,7,12H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWUESYNVFDGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N)S2)CCSC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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